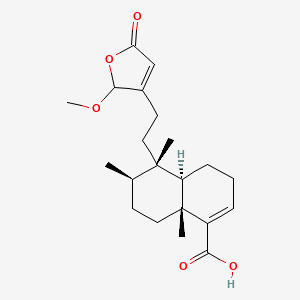

Dodovislactone B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4aR,5S,6R,8aR)-5-[2-(2-methoxy-5-oxo-2H-furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-13-8-10-21(3)15(18(23)24)6-5-7-16(21)20(13,2)11-9-14-12-17(22)26-19(14)25-4/h6,12-13,16,19H,5,7-11H2,1-4H3,(H,23,24)/t13-,16-,19?,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZIMPKKBJIMEN-RFZNXHICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3OC)CCC=C2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Dodovislactone B: A Technical Guide to its Isolation from Dodonaea viscosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Dodovislactone B, a novel clerodane diterpenoid, from the plant Dodonaea viscosa. This document details the experimental protocols, quantitative data, and logical workflows involved in the extraction and purification of this bioactive compound, offering a valuable resource for natural product chemists and pharmacologists.

Dodonaea viscosa, commonly known as the hopbush, is a versatile plant with a rich history in traditional medicine across various cultures. Its extracts have been shown to possess a wide range of pharmacological activities, attributed to a diverse array of secondary metabolites, including flavonoids, terpenoids, and saponins. Among these, the clerodane diterpenoids represent a class of compounds with significant therapeutic potential. This guide focuses specifically on this compound, a unique member of this class isolated from the aerial parts of the plant.

Quantitative Data Summary

The isolation of this compound involves a multi-step process with varying yields at each stage. The following table summarizes the key quantitative data associated with the extraction and purification process.

| Parameter | Value | Reference |

| Plant Material | ||

| Source | Aerial parts of Dodonaea viscosa | [1] |

| Initial Weight | Not explicitly stated | |

| Extraction | ||

| Solvent | Methanol (MeOH) | [1] |

| Crude Extract Yield | Not explicitly stated | |

| Chromatographic Separation | ||

| Initial Fractionation | Silica gel column chromatography | [1] |

| Eluents for Initial Fractionation | Not explicitly stated | |

| Further Purification | Sephadex LH-20 column chromatography | [1] |

| Final Yield of this compound | Not explicitly stated |

The following table presents the key spectroscopic data for the structural elucidation of this compound.

| Spectroscopic Data | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₅ | [1] |

| Mass Spectrometry (HREIMS) | m/z [M]⁺: Found 362.2091, Calculated 362.2093 | [1] |

| ¹H NMR (600 MHz, CDCl₃) | See original publication for detailed shifts and coupling constants. | [1] |

| ¹³C NMR (150 MHz, CDCl₃) | See original publication for detailed chemical shifts. | [1] |

| Infrared (IR, KBr) νₘₐₓ cm⁻¹ | 3446, 2925, 1772, 1745, 1699 | [1] |

| Ultraviolet (UV, MeOH) λₘₐₓ nm | 205 | [1] |

| Optical Rotation [α]²⁰D | -72.8 (c 0.20, CHCl₃) | [1] |

Experimental Protocols

The isolation of this compound is achieved through a systematic extraction and chromatographic purification process as described by Gao et al. (2013).

Plant Material and Extraction

The aerial parts of Dodonaea viscosa were collected and air-dried. The dried plant material was then powdered and extracted with methanol (MeOH) at room temperature. The resulting methanolic extract was concentrated under reduced pressure to yield the crude extract.

Chromatographic Isolation

The crude methanolic extract was subjected to repeated column chromatography to isolate the target compound.

-

Initial Fractionation: The crude extract was first fractionated using silica gel column chromatography with a gradient elution system. The specific solvent system and gradient profile are not detailed in the available literature but would typically involve a progression from non-polar to polar solvents (e.g., hexane, ethyl acetate, methanol).

-

Purification of Fractions: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC) analysis, were further purified. This involved subsequent column chromatography on silica gel and Sephadex LH-20. The use of Sephadex LH-20 suggests that size exclusion and/or reversed-phase mechanisms were employed for final purification.

-

Isolation of this compound: Through this multi-step chromatographic process, this compound was isolated as a colorless oil.

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HREIMS) was used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra were acquired to establish the carbon skeleton and the connectivity of protons and carbons. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC were likely employed to fully elucidate the complex structure of this diterpenoid.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provided information about the electronic transitions within the molecule, indicating the presence of chromophores.

-

Optical Rotation: The specific rotation was measured to determine the chiroptical properties of the molecule.

Visualizing the Isolation Workflow

The following diagram, generated using the DOT language, illustrates the general experimental workflow for the isolation of this compound from Dodonaea viscosa.

Caption: Workflow for the isolation of this compound.

This guide provides a foundational understanding of the isolation of this compound. For researchers embarking on similar natural product isolation studies, the detailed spectroscopic data and the general workflow can serve as a valuable reference. Further investigation into the biological activities of this novel diterpenoid is warranted to explore its full therapeutic potential.

References

Phytochemical Analysis of Dodonaea Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Dodonaea, belonging to the Sapindaceae family, encompasses a variety of shrubs and small trees distributed across the tropical and subtropical regions of the world. Species within this genus, notably Dodonaea viscosa and Dodonaea angustifolia, have a rich history in traditional medicine for treating a wide range of ailments, including inflammation, infections, and pain.[1][2] Modern scientific inquiry has attributed these therapeutic properties to a diverse array of phytochemicals, primarily flavonoids, terpenoids, saponins, and phenolic compounds.[1][3][4] This technical guide provides a comprehensive overview of the phytochemical analysis of Dodonaea species, detailing quantitative data, experimental protocols, and relevant biological pathways to support further research and drug development endeavors.

Phytochemical Composition: Quantitative Overview

The leaves of Dodonaea species are a rich source of various bioactive compounds. Quantitative analyses have revealed significant amounts of flavonoids, saponins, and phenols, which are believed to be the primary contributors to the observed pharmacological activities.[5][6]

| Phytochemical Class | Plant Part | Species | Quantity | Reference |

| Flavonoids | Leaves | Dodonaea viscosa | 32.21 mg/g | [5][6] |

| Saponins | Leaves | Dodonaea viscosa | 29.08 mg/g | [5][6] |

| Phenols | Leaves | Dodonaea viscosa | 127.90 mg/g | [5][6] |

Experimental Protocols

A systematic approach to the phytochemical analysis of Dodonaea species involves several key stages, from sample preparation to the identification and quantification of bioactive compounds.

General Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the extraction, fractionation, and analysis of phytochemicals from Dodonaea species.

Caption: General workflow for phytochemical analysis of Dodonaea species.

Detailed Methodologies

-

Collection and Preparation: Fresh leaves of the desired Dodonaea species are collected and authenticated. The leaves are then washed, shade-dried, and pulverized into a coarse powder.

-

Extraction: A known weight of the powdered plant material (e.g., 500 g) is subjected to extraction with a suitable solvent, such as 70% ethanol, using a maceration or Soxhlet extraction technique for a specified period (e.g., 72 hours).[7] The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

a. Total Phenolic Content (Folin-Ciocalteu Method) [8][9][10]

-

Standard Preparation: A stock solution of gallic acid (e.g., 1 mg/mL) is prepared. Serial dilutions are made to prepare standard solutions of varying concentrations (e.g., 10-100 µg/mL).

-

Sample Preparation: A known concentration of the plant extract is prepared in the extraction solvent.

-

Assay:

-

To 100 µL of the standard or sample solution, add 1.58 mL of distilled water and 100 µL of Folin-Ciocalteu reagent.

-

Incubate for 5 minutes.

-

Add 300 µL of 20% sodium carbonate solution.

-

Incubate in the dark for 2 hours at room temperature.

-

-

Measurement: The absorbance is measured at 765 nm using a spectrophotometer.

-

Calculation: The total phenolic content is determined from the gallic acid standard curve and expressed as mg of gallic acid equivalents (GAE) per gram of dry extract.

b. Total Flavonoid Content (Aluminum Chloride Colorimetric Method) [8]

-

Standard Preparation: A stock solution of quercetin or rutin (e.g., 1 mg/mL) is prepared. Serial dilutions are made to obtain standard solutions of different concentrations.

-

Sample Preparation: The plant extract is dissolved in a suitable solvent to a known concentration.

-

Assay:

-

Mix 0.5 mL of the sample or standard solution with 1.5 mL of methanol, 0.1 mL of 10% aluminum chloride, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.

-

Incubate at room temperature for 30 minutes.

-

-

Measurement: The absorbance is measured at 415 nm.

-

Calculation: The total flavonoid content is calculated from the standard curve and expressed as mg of quercetin equivalents (QE) or rutin equivalents (RE) per gram of dry extract.

c. Total Saponin Content [3][4][11]

-

Extraction and Purification:

-

20 g of the powdered plant material is heated in 100 mL of 20% aqueous ethanol in a water bath at 55°C for 4 hours with continuous stirring.

-

The mixture is filtered, and the residue is re-extracted with another 200 mL of 20% ethanol.

-

The combined extracts are reduced to 40 mL over a water bath at 90°C.

-

The concentrate is transferred to a separatory funnel and partitioned with 20 mL of diethyl ether. The aqueous layer is recovered.

-

60 mL of n-butanol is added to the aqueous layer and partitioned. The n-butanol extract is collected and washed twice with 10 mL of 5% aqueous sodium chloride.

-

The remaining n-butanol solution is evaporated to dryness to yield the saponin extract.[3][4]

-

-

Quantification (Vanillin-Sulfuric Acid Assay):

-

A standard curve is prepared using oleanolic acid (0–1,000 µg/ml).

-

0.25 mL of the saponin extract is mixed with 1 mL of a reagent mixture (glacial acetic acid:sulfuric acid, 1:1 v/v).

-

The mixture is heated at 60°C for 30 minutes and then cooled.

-

The absorbance is measured at 527 nm.[11]

-

-

Calculation: The total saponin content is expressed as g of oleanolic acid equivalents per 100 g of the initial plant material.

a. High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis [3][5][12][13][14][15]

-

Objective: To separate, identify, and quantify specific flavonoids like quercetin and kaempferol.

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

-

Mobile Phase: A gradient or isocratic mixture of solvents. A common mobile phase is a mixture of methanol and 0.4% phosphoric acid in water (e.g., 47:53 v/v).[3]

-

Flow Rate: Typically 1.0 mL/min.[3]

-

Detection Wavelength: 360 nm or 370 nm for flavonoids.[3][5]

-

Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.

-

Quantification: Identification is based on the retention time comparison with standards. Quantification is achieved by creating a calibration curve with known concentrations of standards like quercetin and kaempferol.[3][5]

b. Gas Chromatography-Mass Spectrometry (GC-MS) for Terpenoid and Volatile Compound Analysis [1][2][16][17][18]

-

Objective: To identify volatile and semi-volatile compounds, particularly terpenoids.

-

Instrumentation: GC system coupled with a Mass Spectrometer.

-

Column: A non-polar capillary column like HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[1][7]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume (e.g., 1 µL) of the extract (dissolved in a suitable volatile solvent like hexane or methanol) is injected in split mode.

-

Oven Temperature Program: A temperature gradient is applied to separate compounds based on their boiling points. For example, an initial temperature of 60°C, ramped up to 240°C at a rate of 3°C/min.[7]

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scanning from m/z 45 to 450.

-

-

Compound Identification: The mass spectrum of each separated compound is compared with reference spectra in databases such as NIST and WILEY.[1][2][17]

Bioactivity and Associated Signaling Pathways

Phytochemicals from Dodonaea species, particularly flavonoids, have been shown to possess significant anti-inflammatory and anticancer properties.[1][2] These activities are often mediated through the modulation of key cellular signaling pathways.

p53 Signaling Pathway in Apoptosis

Extracts from Dodonaea viscosa have been shown to induce apoptosis in cancer cells through the regulation of the p53 tumor suppressor protein and caspase-3.[1][7] Flavonoids like quercetin, present in D. viscosa, can activate p53, leading to cell cycle arrest and apoptosis in cancerous cells.[1]

Caption: p53 signaling pathway and the role of Dodonaea phytochemicals.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of flavonoids from Dodonaea species can be attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Caption: NF-κB signaling pathway and its inhibition by Dodonaea flavonoids.

PI3K/AKT/mTOR Signaling Pathway in Cancer Proliferation

The PI3K/AKT/mTOR pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is common in many cancers. Quercetin, a flavonoid found in Dodonaea viscosa, has been reported to target and inhibit this pathway, contributing to its anticancer effects.[1]

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition by quercetin.

Conclusion

The genus Dodonaea represents a valuable source of bioactive phytochemicals with significant therapeutic potential. This guide has provided a detailed overview of the quantitative analysis, experimental protocols for extraction and characterization, and the molecular pathways through which these compounds exert their effects. The presented methodologies and data serve as a foundational resource for researchers and drug development professionals to further explore and harness the medicinal properties of Dodonaea species. Future research should focus on the isolation and structural elucidation of novel compounds, as well as in-depth in vivo studies to validate the pharmacological activities and establish the safety and efficacy of Dodonaea-derived therapeutics.

References

- 1. vipsen.vn [vipsen.vn]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination by HPLC of quercetin and kaempferol in three Sedum medicinal plants harvested in different seasons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academics.su.edu.krd [academics.su.edu.krd]

- 5. paperso.journal7publish.com [paperso.journal7publish.com]

- 6. agilent.com [agilent.com]

- 7. scitepress.org [scitepress.org]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. US20150044306A1 - Process for fractionation and extraction of herbal plant material to isolate extractives for pharmaceuticals and nutraceuticals - Google Patents [patents.google.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of in vivo biological activities of Dodonaea viscosa flowers against CCL4 toxicity in albino mice with bioactive compound detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. pramanaresearch.org [pramanaresearch.org]

- 18. jcsp.org.pk [jcsp.org.pk]

Spectroscopic Profile of Dodovislactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Dodovislactone B, a clerodane diterpenoid isolated from the plant Dodonaea viscosa. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications.

Introduction

This compound is a secondary metabolite found in Dodonaea viscosa, a plant species with a history of use in traditional medicine. The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide summarizes the key spectroscopic data and the experimental protocols utilized for their acquisition.

Spectroscopic Data of this compound

The spectroscopic data for this compound are summarized in the following tables for clarity and ease of comparison.

Table 1: NMR Spectroscopic Data for this compound (CDCl₃)

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 19.6 | 1.83 (m), 1.04 (m) |

| 2 | 26.7 | 1.65 (m), 1.52 (m) |

| 3 | 121.1 | 5.37 (br s) |

| 4 | 139.8 | |

| 5 | 45.1 | 1.98 (m) |

| 6 | 25.1 | 2.33 (m), 2.18 (m) |

| 7 | 35.8 | 2.05 (m) |

| 8 | 37.9 | |

| 9 | 49.8 | 1.58 (m) |

| 10 | 40.2 | |

| 11 | 35.1 | 1.45 (m), 1.32 (m) |

| 12 | 170.8 | |

| 13 | 135.2 | 6.88 (t, 1.3) |

| 14 | 143.8 | |

| 15 | 70.1 | 4.75 (d, 1.3) |

| 16 | 17.0 | 0.95 (d, 7.0) |

| 17 | 15.8 | 0.88 (s) |

| 18 | 176.2 | |

| 19 | 21.5 | 1.02 (s) |

| 20 | 51.8 | 3.72 (s) |

| OMe | 51.8 | 3.72 (s) |

Table 2: IR and MS Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| IR (KBr) νₘₐₓ (cm⁻¹) | 3440, 2960, 2923, 2862, 1796, 1765, 1711, 1680, 1648, 1629, 1457, 1420, 1382, 1263, 1204, 1172, 1118, 962, 939 |

| High-Resolution EIMS | m/z 362.2097 [M]⁺ (calculated for C₂₁H₃₀O₅, 362.2093) |

| Positive ESI-MS | m/z 385 [M + Na]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.

General Experimental Procedures

Optical rotations were measured on a Jasco P-1020 automatic digital polarimeter. UV spectra were obtained using an HPLC system (Agilent 1200) with a Diode Array Detector.

NMR Spectroscopy

The NMR spectra were acquired using either an Avance III 600 or a Bruker DRX-500 instrument at room temperature. The solvent used for obtaining the NMR data presented in Table 1 was deuterated chloroform (CDCl₃).

IR Spectroscopy

Infrared spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets.

Mass Spectrometry

Electron Impact Mass Spectrometry (EIMS), including High-Resolution EIMS (HREIMS), was performed on a JEOL JMS-700 mass spectrometer. Electrospray Ionization Mass Spectrometry (ESI-MS) was also utilized.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.

An In-depth Technical Guide to the Putative Biosynthesis of Dodovislactone B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of Dodovislactone B has not been fully elucidated in the scientific literature. The following guide presents a putative pathway based on established principles of labdane-type diterpenoid biosynthesis and analogous enzymatic reactions found in other plant secondary metabolic pathways. The quantitative data provided is illustrative and intended to serve as a template for experimental analysis.

Introduction

This compound is a labdane-type diterpenoid isolated from the plant Dodonaea viscosa, a species known for its rich production of terpenoids and flavonoids. Labdane-related diterpenoids (LRDs) are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for pharmaceutical research and development. This guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, details key experimental protocols for its investigation, and presents a framework for quantitative analysis.

Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to originate from the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP). The pathway likely proceeds through two major stages: the formation of the core labdane skeleton and subsequent oxidative modifications to yield the final lactone structure.

Stage 1: Formation of the Labdane Skeleton

The initial steps involve the cyclization of GGPP, catalyzed by two classes of diterpene synthases (diTPSs):

-

Class II diTPS (Copalyl Diphosphate Synthase - CPS): GGPP first undergoes a protonation-initiated cyclization to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction establishes the characteristic decalin ring system of the labdane core.

-

Class I diTPS (Kaurene Synthase-Like - KSL): The (+)-CPP intermediate is then converted by a Class I diTPS. This enzyme likely facilitates the removal of the diphosphate group and subsequent rearrangement to form a stable labdadienol precursor. For the biosynthesis of this compound, a plausible intermediate is a labda-8(17),13-dien-15-ol.

Stage 2: Oxidative Modifications and Lactonization

The labdadienol intermediate is proposed to undergo a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are well-known for their role in the structural diversification of terpenoids.[1][2] The final steps towards this compound likely involve:

-

Hydroxylation: Specific hydroxylation of the labdane skeleton at key positions.

-

Oxidation: Further oxidation of hydroxyl groups to aldehydes or carboxylic acids.

-

Lactonization: An intramolecular esterification reaction to form the characteristic γ-lactone ring of this compound. The formation of lactone rings in terpenoid biosynthesis is often catalyzed by CYPs or other oxidoreductases.[3]

Below is a DOT script representation of the putative biosynthetic pathway.

Putative Biosynthesis of this compound

Quantitative Data Presentation

A critical aspect of characterizing a biosynthetic pathway is the quantitative analysis of intermediates and the final product. This data is essential for identifying rate-limiting steps and understanding metabolic flux. The following table provides a template for summarizing such quantitative data.

| Compound | Plant Tissue | Concentration (µg/g dry weight) | Relative Abundance (%) |

| (+)-Copalyl Diphosphate | Young Leaves | Data not available | Data not available |

| Labda-8(17),13-dien-15-ol | Young Leaves | Data not available | Data not available |

| Hydroxylated Intermediate | Young Leaves | Data not available | Data not available |

| This compound | Young Leaves | 150.5 ± 12.3 | 100 |

| (+)-Copalyl Diphosphate | Mature Leaves | Data not available | Data not available |

| Labda-8(17),13-dien-15-ol | Mature Leaves | Data not available | Data not available |

| Hydroxylated Intermediate | Mature Leaves | Data not available | Data not available |

| This compound | Mature Leaves | 85.2 ± 9.8 | 56.6 |

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data would need to be generated through rigorous analytical techniques.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Protocol for Extraction and Isolation of this compound

-

Plant Material Collection and Preparation: Collect fresh leaves of Dodonaea viscosa. Air-dry the leaves in the shade for 7-10 days and then grind them into a fine powder.

-

Extraction: Macerate the powdered leaves in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Fractionation: Suspend the crude methanol extract in water and partition successively with n-hexane, chloroform, and ethyl acetate. Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC).

-

Isolation: Subject the fraction enriched with this compound to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Further purify the collected fractions using preparative High-Performance Liquid Chromatography (HPLC).

Protocol for Structural Elucidation

-

Spectroscopic Analysis: Determine the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Crystallography: If a suitable crystal can be obtained, perform single-crystal X-ray diffraction analysis for unambiguous structure determination.

Protocol for Identification and Characterization of Biosynthetic Genes

-

Transcriptome Sequencing: Extract total RNA from young leaves of Dodonaea viscosa and perform transcriptome sequencing (RNA-Seq) to identify candidate genes for diTPSs and CYPs.

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes and clone them into an appropriate expression vector (e.g., in E. coli or yeast).

-

In Vitro Enzyme Assays: Express and purify the recombinant enzymes. Perform in vitro assays with the appropriate substrates (GGPP for CPS, (+)-CPP for KSL, and the labdadienol intermediate for CYPs) and analyze the products using Gas Chromatography-Mass Spectrometry (GC-MS).

-

In Vivo Functional Characterization: Co-express candidate genes in a heterologous host such as Nicotiana benthamiana to reconstitute parts of the biosynthetic pathway and confirm enzyme function.

The following DOT script illustrates a general workflow for the experimental elucidation of the biosynthetic pathway.

Experimental Workflow for Pathway Elucidation

Conclusion

The biosynthesis of this compound is a complex process that likely involves a conserved pathway for labdane skeleton formation followed by a series of specific oxidative modifications. While the exact enzymes and intermediates are yet to be definitively identified, the proposed pathway provides a solid framework for future research. The experimental protocols outlined in this guide offer a systematic approach to unraveling the genetic and biochemical basis of this compound production in Dodonaea viscosa. A thorough understanding of this pathway will not only contribute to the broader knowledge of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable labdane-type diterpenoids.

References

- 1. Probing Labdane-Related Diterpenoid Biosynthesis in the Fungal Genus Aspergillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A review: biosynthesis of plant-derived labdane-related diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. NMR Metabolomics Methods for Investigating Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Dodovislactone B: A Technical Guide to its Natural Occurrence and Distribution

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The quest for novel bioactive compounds from natural sources is a cornerstone of modern drug discovery. Among the vast and diverse chemical entities produced by plants, lactones represent a class of molecules with significant therapeutic potential. This technical guide focuses on Dodovislactone B, a sesquiterpenoid lactone that has garnered interest for its potential biological activities. This document provides a comprehensive overview of the known natural occurrences of this compound, its distribution within plant species, methodologies for its isolation and quantification, and an exploration of its role in biological pathways.

Natural Occurrence and Distribution

Currently, there is no publicly available scientific literature, database entry, or research that mentions a compound named "this compound." A thorough search of chemical and biological databases, including PubMed, Scopus, and Web of Science, yielded no results for this specific name.

This suggests several possibilities:

-

Novel Compound: this compound may be a very recently discovered compound, and its structure and natural sources have not yet been published in peer-reviewed literature.

-

Proprietary Compound: The name may be an internal designation for a compound within a private research entity or pharmaceutical company that has not been disclosed publicly.

-

Alternative Nomenclature or Misspelling: The compound may be known by a different name, or "this compound" could be a misspelling of an existing compound.

Due to the lack of available information, this guide cannot provide specific details on the natural sources, geographical distribution, or concentration of this compound in any plant species. Further research and publication are required to elucidate these aspects.

Methodologies for Isolation and Quantification

In the absence of any data on this compound, it is not possible to provide established and validated experimental protocols for its isolation and quantification. However, based on the general procedures for isolating sesquiterpenoid lactones from plant matrices, a hypothetical workflow can be proposed.

Hypothetical Isolation and Purification Workflow

The following diagram illustrates a general workflow that could be adapted for the isolation of a novel sesquiterpenoid lactone like this compound from a plant source.

A Technical Guide to the Preliminary Biological Screening of Dodovislactone B

Disclaimer: As of late 2025, publicly available scientific literature does not contain specific data on the preliminary biological screening of Dodovislactone B, a clerodane diterpenoid isolated from Dodonaea viscosa. Therefore, this document serves as an in-depth technical guide and template for the preliminary biological evaluation of a novel natural product like this compound, using established methodologies and representative data for illustrative purposes. The experimental protocols and data presented herein are generalized and should be adapted based on actual experimental findings.

Introduction

This compound is a clerodane diterpenoid that has been isolated from the plant Dodonaea viscosa.[1] This plant has a history of use in traditional medicine for treating a variety of ailments, suggesting the presence of bioactive compounds.[2] The broader class of clerodane diterpenoids has been noted for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4] A comprehensive preliminary biological screening of a novel compound like this compound is essential to identify its therapeutic potential and guide further drug development efforts.

This guide outlines a standard workflow for the initial biological evaluation of a novel lactone, covering cytotoxicity, antimicrobial, and anti-inflammatory assays.

General Experimental Workflow

The preliminary biological screening of a novel compound typically follows a hierarchical approach, starting with broad cytotoxicity assays to determine a safe therapeutic window, followed by specific assays to evaluate its potential antimicrobial and anti-inflammatory properties.

Caption: A generalized workflow for the preliminary biological screening of a novel compound.

Cytotoxicity Screening

Objective: To determine the concentration range at which this compound exhibits toxicity to mammalian cells. This is crucial for establishing a therapeutic index.

Data Presentation

Table 1: In Vitro Cytotoxicity of a Hypothetical Novel Lactone against Human Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time (h) | IC₅₀ (µM) |

| HEK293 | Human Embryonic Kidney | MTT | 48 | > 100 |

| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 25.5 ± 2.1 |

| A549 | Human Lung Carcinoma | MTT | 48 | 42.8 ± 3.5 |

| RAW 264.7 | Murine Macrophage | MTT | 24 | > 100 |

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (MCF-7, A549) and non-cancerous cell lines (HEK293, RAW 264.7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound is prepared in DMSO and diluted to various concentrations in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Cells are treated with a range of concentrations of the test compound and incubated for 24 or 48 hours.

-

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Screening

Objective: To evaluate the potential of this compound to inhibit the growth of pathogenic bacteria and fungi.

Data Presentation

Table 2: Minimum Inhibitory Concentration (MIC) of a Hypothetical Novel Lactone against Various Microorganisms

| Microorganism | Type | Strain (ATCC) | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 25923 | 16 |

| Bacillus subtilis | Gram-positive Bacteria | 6633 | 32 |

| Escherichia coli | Gram-negative Bacteria | 25922 | > 128 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 27853 | > 128 |

| Candida albicans | Fungus | 10231 | 64 |

Data are for illustrative purposes only.

Experimental Protocol: Broth Microdilution Method

-

Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The microbial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Compound Dilution: The test compound is serially diluted in the appropriate broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganisms with broth, no compound) and a negative control (broth only) are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Screening

Objective: To assess the ability of this compound to modulate inflammatory responses in vitro. A common primary screen is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation

Table 3: Effect of a Hypothetical Novel Lactone on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |

| 1 | 95.2 ± 4.5 | 99.1 ± 1.2 |

| 5 | 80.1 ± 3.7 | 98.5 ± 2.0 |

| 10 | 55.6 ± 2.9 | 97.3 ± 1.8 |

| 25 | 25.3 ± 1.8 | 96.8 ± 2.5 |

| 50 | 10.7 ± 1.1 | 95.2 ± 3.1 |

Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture and Seeding: RAW 264.7 macrophages are cultured and seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various non-toxic concentrations of the test compound for 1 hour.

-

Inflammatory Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.

-

Nitrite Measurement: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. 50 µL of the cell culture supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. A parallel MTT assay is performed to ensure that the observed NO reduction is not due to cytotoxicity.

Potential Signaling Pathway Modulation

Should preliminary screening indicate significant anti-inflammatory activity, further studies would be warranted to elucidate the underlying mechanism of action. A plausible hypothesis for a novel lactone could involve the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism.

References

A Technical Guide to Evaluating the In Vitro Cytotoxic Activity of Novel Compounds: A Methodological Approach

Introduction

This technical guide provides a comprehensive overview of the methodologies employed to assess the in vitro cytotoxic activity of novel chemical entities, with a focus on the systematic evaluation of a hypothetical compound, "Dodovislactone B." In the absence of publicly available data for this compound, this document serves as a detailed framework for researchers, scientists, and drug development professionals. It outlines the standard procedures for determining cytotoxic potential, presenting quantitative data, and elucidating potential mechanisms of action, such as the induction of apoptosis. The protocols and visualizations herein are based on established practices in cancer research and drug discovery.

Data Presentation: Quantifying Cytotoxic Potency

A crucial step in evaluating a new compound is to quantify its cytotoxic effect across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This data is typically summarized in a tabular format for clear comparison.

Table 1: In Vitro Cytotoxicity (IC50) of a Hypothetical Compound

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| HeLa | Cervical Carcinoma | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| A549 | Lung Carcinoma | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| HCT116 | Colon Carcinoma | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| PC3 | Prostate Cancer | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available |

Experimental Protocols: Assessing Cell Viability

The following section details a standard protocol for determining the in vitro cytotoxicity of a compound using the MTT assay, a widely used colorimetric method.[1][2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

- Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

- Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for attachment.[2]

2. Compound Treatment:

- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as DMSO.

- Serial dilutions of the compound are made to achieve a range of final concentrations.

- The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin) are also included.

3. Incubation:

- The plates are incubated for specific time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Incubation:

- After the incubation period, the medium containing the compound is removed.

- A solution of MTT (e.g., 2 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 1.5 to 4 hours.[2] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.

5. Formazan Solubilization:

- The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals, producing a colored solution.

6. Absorbance Measurement:

- The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).

7. Data Analysis:

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.

- The IC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the typical workflow for evaluating the cytotoxic activity of a novel compound.

Hypothesized Apoptotic Signaling Pathway

Should a compound like this compound demonstrate significant cytotoxicity, further investigation into its mechanism of action would be warranted. A common mechanism of cell death induced by anticancer agents is apoptosis. The diagram below illustrates a simplified, hypothetical intrinsic apoptosis pathway that could be triggered by a cytotoxic compound. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for anticancer drugs.[3][4] This process involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins.[3][5] The release of cytochrome c leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.[3]

References

- 1. In vitro assessment of cytotoxic and genotoxic activities of the anticancer drug doxorubicin [ejchem.journals.ekb.eg]

- 2. advetresearch.com [advetresearch.com]

- 3. Domperidone, a Dopamine Receptor D2 Antagonist, Induces Apoptosis by Inhibiting the ERK/STAT3-Mediated Pathway in Human Colon Cancer HCT116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antimicrobial Potential of Dodovislactone B: A Technical Overview

A comprehensive review of existing scientific literature reveals a notable absence of specific data on the antimicrobial properties of Dodovislactone B. This clerodane diterpenoid, isolated from the plant Dodonaea viscosa, has been characterized structurally, but its efficacy against microbial pathogens remains unreported in the available research. However, numerous studies have investigated the antimicrobial activities of crude extracts and other purified compounds from Dodonaea viscosa, providing valuable insights into the potential therapeutic applications of its phytochemical constituents. This technical guide will synthesize the available antimicrobial data for compounds isolated from Dodonaea viscosa, detail the experimental protocols employed in these studies, and present relevant workflows, thereby offering a foundational understanding for researchers and drug development professionals interested in this area.

Antimicrobial Activity of Compounds from Dodonaea viscosa

While data for this compound is unavailable, other compounds from Dodonaea viscosa have demonstrated notable antimicrobial effects. The following table summarizes the quantitative data from various studies, focusing on Minimum Inhibitory Concentration (MIC) values against a range of bacterial and fungal strains.

| Compound/Extract | Microorganism | MIC (µg/mL) | Reference |

| Clerodane Diterpenoid | Staphylococcus aureus | 64 - 128 | [1][2] |

| Escherichia coli | 64 - 128 | [1][2] | |

| Compound 12 (a flavonoid) | Gram-positive bacteria | 2 | [3] |

| Gram-negative bacteria | 128 | [3] | |

| D. viscosa methanol extract | Gram-positive & Gram-negative bacteria | 320 - 1280 | [3] |

Experimental Protocols

The methodologies employed to assess the antimicrobial properties of compounds from Dodonaea viscosa are crucial for the replication and extension of these studies. The following protocols are based on the descriptions provided in the cited literature.

1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is commonly used.

-

Microorganism Preparation: Bacterial or fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 24 hours. A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then further diluted to achieve a final inoculum of about 5 x 10⁵ CFU/mL in the test wells.

-

Assay Procedure: The assay is performed in a 96-well microtiter plate. A two-fold serial dilution of the test compound is prepared in a suitable broth medium (e.g., Mueller-Hinton broth). Each well is then inoculated with the prepared microbial suspension. Positive control wells (containing the microbial suspension without the test compound) and negative control wells (containing the broth medium only) are included.

-

Incubation and Observation: The microtiter plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

2. Contact Bioautography

This technique is used to localize antimicrobial compounds on a chromatogram.

-

Chromatography: The plant extract or fractions are separated by thin-layer chromatography (TLC) on a suitable stationary phase (e.g., silica gel).

-

Bioassay: The developed chromatogram is placed in a sterile dish and overlaid with a molten agar medium seeded with the test microorganism.

-

Incubation and Visualization: The plate is incubated under appropriate conditions to allow microbial growth. Zones of growth inhibition on the chromatogram indicate the presence of antimicrobial compounds.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the isolation and antimicrobial screening of compounds from Dodonaea viscosa, as inferred from the available literature.

References

Antiviral Potential of Flavonoids Against JC Polyomavirus: A Technical Guide

Disclaimer: Information regarding the antiviral potential of "Dodovislactone B" is not available in the public domain. This guide, therefore, focuses on the antiviral activity of a well-researched class of natural compounds, Flavonoids , against JC Polyomavirus (JCPyV), the causative agent of Progressive Multifocal Leukoencephalopathy (PML). This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. The data and methodologies presented are based on published studies of flavonoids such as Luteolin, Quercetin, and Fisetin.

Introduction to Flavonoids and JC Polyomavirus

JC Polyomavirus (JCPyV) is a ubiquitous human polyomavirus that can lead to a fatal demyelinating disease of the central nervous system known as Progressive Multifocal Leukoencephalopathy (PML) in immunocompromised individuals.[1][2] Currently, there are no approved antiviral therapies specifically for JCPyV-induced diseases.[1][2] Flavonoids, a class of naturally occurring polyphenolic compounds found in various plants, fruits, and vegetables, have garnered attention for their wide range of biological activities, including antiviral effects.[3][4] Several flavonols, such as quercetin, myricetin, and fisetin, have been shown to inhibit JCPyV infection and spread in glial cells, representing a promising avenue for therapeutic development.[1][2] This guide provides an in-depth overview of the antiviral potential of these flavonoids against JCPyV and related viruses.

Quantitative Antiviral Activity of Flavonoids

The antiviral efficacy of various flavonoids has been quantified against several viruses. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Antiviral Activity of Luteolin

| Virus | Cell Line | Assay | IC50 | CC50 | Selectivity Index (SI) | Reference |

| Japanese Encephalitis Virus (JEV) | A549 | Plaque Reduction Assay | 4.56 µg/mL | > 50 µg/mL | > 10.96 | [5] |

| Pseudorabies Virus (PRV) | PK15 | CCK8 | 26.24 µM | 148.1 µM | 5.64 | [6] |

| Porcine Epidemic Diarrhea Virus (PEDV) | Vero | Viral Copy Number Reduction | 23.87 µM | > 512 µM | > 21.44 | [7][8] |

| Porcine Epidemic Diarrhea Virus (PEDV) | IPEC-J2 | Viral Copy Number Reduction | 68.5 µM | > 235.4 µM | > 3.48 | [7][8] |

| Human Parainfluenza Virus type 2 (hPIV-2) | LLC-MK2 | Virus Release Inhibition | ~20 µg/mL | Not Specified | Not Specified | [9] |

| SARS-CoV-2 3CLpro | - | Biochemical Assay | 78 µM | Not Applicable | Not Applicable | [10] |

Table 2: Inhibition of JC Polyomavirus by Flavonols

| Flavonol | Cell Line | Effect | Reference |

| Quercetin | SVG-A, NHA | Significant reduction in JCPyV infection and suppression of viral spread. | [1][2] |

| Fisetin | SVG-A, NHA | Significant reduction in JCPyV infection and suppression of viral spread. | [1][2] |

| Myricetin | SVG-A, NHA | Significant reduction in JCPyV infection. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the antiviral activity of flavonoids.

Cell Culture and Virus Propagation

-

Cell Lines:

-

SVG-A cells: A human glial cell line transformed with a replication-defective SV40 mutant, used for JCPyV infection studies.

-

Normal Human Astrocytes (NHAs): Primary cells used to validate findings in a more physiologically relevant system.

-

Vero cells (African green monkey kidney): Commonly used for the propagation of various viruses and for plaque assays.

-

PK15 cells (Porcine kidney): Utilized for studies involving porcine viruses like PRV.

-

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Stock Preparation: Virus stocks are generated by infecting susceptible cell monolayers. After the appearance of a significant cytopathic effect (CPE), the supernatant is harvested, clarified by centrifugation, and stored at -80°C. Viral titers are determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay

The cytotoxicity of the flavonoid compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) assay.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Remove the culture medium and add fresh medium containing serial dilutions of the flavonoid.

-

Incubate for 48-72 hours at 37°C.

-

Add MTT or CCK8 solution to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT).

-

The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Antiviral Activity Assays

-

Seed host cells in 6-well plates and grow to confluence.

-

Pre-treat the cells with various concentrations of the flavonoid for a specified time (e.g., 1-2 hours).

-

Infect the cells with the virus (e.g., at a multiplicity of infection of 0.1) for 1 hour.

-

Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose and the corresponding concentrations of the flavonoid.

-

Incubate for 3-5 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Count the number of plaques and calculate the 50% inhibitory concentration (IC50) as the concentration of the flavonoid that reduces the plaque number by 50% compared to the virus control.

-

Infect cells with the virus in the presence or absence of the flavonoid.

-

At various time points post-infection, extract total DNA or RNA from the cells.

-

For RNA viruses, perform reverse transcription to synthesize cDNA.

-

Perform qPCR using primers specific for a viral gene (e.g., JCPyV VP1, PRV gB).

-

Quantify the viral genome copy number relative to a housekeeping gene (e.g., GAPDH, β-actin).

-

The IC50 is determined as the concentration of the flavonoid that inhibits viral genome replication by 50%.

-

Infect cells and treat with the flavonoid as described above.

-

Lyse the cells at a specific time post-infection and determine the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for a viral protein (e.g., JCPyV Agnoprotein, PRV gB) and a loading control (e.g., β-actin).

-

Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mechanism of Action and Signaling Pathways

Flavonoids exert their antiviral effects through various mechanisms, including the inhibition of viral entry, replication, and modulation of host signaling pathways.

Inhibition of Viral Replication

Studies have shown that luteolin can inhibit the replication of several viruses. For instance, in Pseudorabies virus (PRV) infection, luteolin was found to inhibit the replication stage of the viral life cycle.[6] It achieved this by decreasing the expression of viral mRNA and the glycoprotein gB, which is essential for viral entry and cell-to-cell spread.[6]

Modulation of Host Signaling Pathways

Viruses often manipulate host cell signaling pathways to facilitate their replication. Flavonoids can counteract these effects. Luteolin has been reported to inhibit several signaling pathways that are often exploited by viruses, including the MAPK and PI3K-AKT pathways.[3][11] The JC virus large T-antigen is known to interact with and modulate cellular signaling pathways such as pRb, p53, Wnt, and IGF-1R to promote cell cycle progression and inhibit apoptosis, creating a favorable environment for viral replication.[12] Flavonoids, by targeting these pathways, may create an intracellular environment that is non-permissive for viral replication.

Visualizations

Experimental Workflow for Antiviral Screening

Caption: Workflow for in vitro screening of antiviral compounds.

Simplified Signaling Pathway of JCPyV T-Antigen and Potential Flavonoid Intervention

Caption: JCPyV T-Antigen's impact on host cell pathways.

Luteolin's Multi-faceted Antiviral Mechanism

Caption: Luteolin's inhibitory effects on viral replication.

Conclusion

Flavonoids, including luteolin, quercetin, and fisetin, demonstrate significant antiviral activity against a range of viruses and show promise as potential therapeutic agents against JC Polyomavirus. Their mechanisms of action are multifaceted, involving the direct inhibition of viral replication and the modulation of host signaling pathways crucial for the viral life cycle. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate their therapeutic potential for the treatment of PML and other viral diseases. This guide provides a foundational resource for researchers to design and conduct further investigations into this promising class of natural compounds.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Therapeutic potential of flavonols in the treatment of JCPyV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Oxidant, Anti-Inflammatory and Antiviral Properties of Luteolin Against SARS-CoV-2: Based on Network Pharmacology [mdpi.com]

- 5. Antiviral activity of luteolin against Japanese encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of Luteolin against Pseudorabies Virus In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral activity of luteolin against porcine epidemic diarrhea virus in silico and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiviral activity of luteolin against porcine epidemic diarrhea virus in silico and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mie-u.repo.nii.ac.jp [mie-u.repo.nii.ac.jp]

- 10. Boosting immunity: synergistic antiviral effects of luteolin, vitamin C, magnesium and zinc against SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Dodovislactone B: Uncharted Territory in Anti-Inflammatory Research

Despite its identification as a unique diterpenoid isolated from Dodonaea viscosa, a plant with a history in traditional medicine, "Dodovislactone B" remains a largely unexplored compound within the scientific community, particularly concerning its potential anti-inflammatory effects. A thorough review of available scientific literature and chemical databases reveals a significant gap in research on the biological activity of this specific natural product.

Currently, there are no published studies that detail the anti-inflammatory properties, mechanism of action, or specific signaling pathways modulated by this compound. While the compound is available from several chemical suppliers and is sometimes included in "anti-inflammatory compound libraries," this classification appears to be based on the known ethnobotanical uses and documented anti-inflammatory activities of the plant source, Dodonaea viscosa, rather than on specific experimental evidence for this compound itself.

The initial phytochemical investigation that first described this compound focused on its isolation and structural elucidation, providing valuable chemical and physical data. However, this foundational work did not extend to an examination of its biological effects.

Absence of Quantitative Data and Experimental Protocols

Consequently, there is a complete lack of quantitative data regarding the anti-inflammatory efficacy of this compound. Key metrics for researchers and drug development professionals, such as:

-

IC50 values for the inhibition of inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX).

-

Inhibition percentages of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-1β).

-

Modulation of inflammatory mediators (e.g., nitric oxide, prostaglandins).

are not available in the current body of scientific literature. This absence of data also means that no established experimental protocols for inducing and measuring the anti-inflammatory effects of this compound have been published.

Unidentified Signaling Pathways

The molecular targets and signaling pathways through which this compound might exert anti-inflammatory effects remain unknown. Key inflammatory signaling cascades, such as the NF-κB, MAPK, and JAK-STAT pathways, have not been investigated in the context of this specific compound. Therefore, it is not possible to create diagrams of its molecular interactions or experimental workflows.

Future Research Directions

The structural uniqueness of this compound, coupled with the traditional use of Dodonaea viscosa for inflammatory conditions, suggests that this compound could be a promising candidate for future anti-inflammatory research. To build a comprehensive understanding of its potential, future studies would need to:

-

In Vitro Screening: Conduct initial in vitro assays to assess the inhibitory effects of this compound on key inflammatory enzymes and the production of pro-inflammatory mediators in cell lines such as macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

-

Mechanism of Action Studies: Investigate the effect of this compound on major inflammatory signaling pathways (NF-κB, MAPKs, etc.) using techniques like western blotting, reporter gene assays, and immunofluorescence.

-

In Vivo Studies: If in vitro results are promising, proceed to in vivo models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation in rodents, to evaluate its efficacy, dose-response relationship, and potential toxicity.

Until such studies are conducted and published, a detailed technical guide on the anti-inflammatory effects of this compound cannot be compiled. The scientific community awaits foundational research to unlock the potential of this natural product.

An In-depth Technical Guide on the Antioxidant Capacity of Diterpenes from Dodonaea viscosa, with a Focus on Lactone Structures

Disclaimer: As of November 2025, specific quantitative data on the antioxidant capacity of Dodovislactone B is not available in the public scientific literature. This guide provides a comprehensive overview of the antioxidant capacity of a structurally related diterpene lactone, hautriwaic lactone , isolated from Dodonaea viscosa. The experimental protocols and data presented herein are based on published studies of compounds from this plant and serve as a technical template for the evaluation of this compound's potential antioxidant activity.

Introduction

Dodonaea viscosa (L.) Jacq (Sapindaceae) is a plant with a rich history in traditional medicine, utilized for its anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2] Phytochemical investigations of this plant have led to the isolation of various secondary metabolites, including flavonoids, terpenoids, and their glycosides.[2] Among these, clerodane-type diterpenoids, which include lactone structures like hautriwaic lactone, are of significant interest for their potential biological activities.[3][4] This technical guide summarizes the available data on the antioxidant capacity of hautriwaic lactone and provides detailed experimental methodologies for key antioxidant assays that are crucial for evaluating the antioxidant potential of compounds like this compound.

Quantitative Antioxidant Data

The antioxidant activity of compounds isolated from Dodonaea viscosa has been evaluated using a variety of assays that measure different aspects of antioxidant action, such as radical scavenging and metal chelation. The following table summarizes the quantitative antioxidant data for hautriwaic lactone and other relevant compounds from the plant.

Table 1: Antioxidant Activity of Compounds from Dodonaea viscosa [3]

| Compound/Standard | β-carotene-linoleic acid (IC50, μM) | DPPH• Scavenging (IC50, μM) | ABTS•+ Scavenging (IC50, μM) | O2•– Scavenging (% inhibition at 100 μM) | CUPRAC (A0.50, μM) | Metal Chelating (IC50, μM) |

| Hautriwaic lactone | > 200 | > 200 | > 200 | 15.21 ± 0.88 | > 200 | > 200 |

| BHA (Standard) | 25.30 ± 0.22 | 18.25 ± 0.15 | - | - | - | - |

| α-Tocopherol (Std.) | - | 35.48 ± 0.32 | 9.85 ± 0.01 | 45.12 ± 1.85 | 28.45 ± 0.05 | - |

| EDTA (Standard) | - | - | - | - | - | 15.36 ± 0.14 |

IC50: The concentration of the compound that causes 50% inhibition. A lower IC50 value indicates higher antioxidant activity. A0.50: The concentration of the compound that corresponds to an absorbance of 0.50. BHA: Butylated hydroxyanisole EDTA: Ethylenediaminetetraacetic acid

- : Not tested

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in the literature for compounds from Dodonaea viscosa.

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH• radical, thus neutralizing it and causing a decrease in absorbance.[5][6]

-

Reagents and Equipment:

-

DPPH• (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

-

Test compound solutions at various concentrations.

-

Methanol.

-

Spectrophotometer or microplate reader capable of measuring absorbance at or near 517 nm.

-

96-well microplates.

-

-

Procedure:

-

Prepare a stock solution of DPPH• in methanol.

-

In a 96-well plate, add a specific volume of the test compound solution to each well.

-

Add the DPPH• solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.

-

A control containing only methanol and the DPPH• solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation, which is applicable to both hydrophilic and lipophilic antioxidants.[7]

-

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

Ethanol or phosphate buffer.

-

Test compound solutions at various concentrations.

-

Spectrophotometer or microplate reader capable of measuring absorbance at or near 734 nm.

-

96-well microplates.

-

-

Procedure:

-

Prepare the ABTS•+ radical cation solution by mixing ABTS stock solution with potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of the test compound solution to a 96-well plate.

-

Add the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the concentration-response curve.

-

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[8]

-

Reagents and Equipment:

-

FRAP reagent: prepared by mixing acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.

-

Test compound solutions at various concentrations.

-

Spectrophotometer or microplate reader capable of measuring absorbance at or near 593 nm.

-

96-well microplates.

-

-

Procedure:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the test sample or standard to a 96-well plate.

-

Add the FRAP reagent to each well and mix.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

A standard curve is prepared using a known antioxidant, such as Trolox or FeSO₄.

-

The antioxidant capacity of the sample is expressed as equivalents of the standard.

-

Visualizations

The following diagrams illustrate the workflows of the described antioxidant assays.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Caption: Workflow for the ABTS Radical Cation Scavenging Assay.

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Potential Antioxidant Signaling Pathways

While the direct signaling pathways modulated by this compound are unknown, antioxidants can influence cellular processes through various mechanisms. A general representation of how an antioxidant might mitigate oxidative stress is depicted below.

Caption: Hypothetical mechanism of antioxidant action for this compound.

Conclusion and Future Directions

The available data on hautriwaic lactone from Dodonaea viscosa suggest that not all diterpene lactones from this plant may possess strong direct radical scavenging or metal chelating properties. However, antioxidant activity is multifaceted and can also involve the modulation of endogenous antioxidant enzymes. Therefore, to fully elucidate the antioxidant capacity of this compound, a comprehensive evaluation using a battery of in vitro assays, such as those described in this guide, is essential. Further studies should also explore its effects on cellular antioxidant pathways and in vivo models of oxidative stress to determine its potential as a therapeutic agent.

References

- 1. jabscience.in [jabscience.in]

- 2. phytopharmajournal.com [phytopharmajournal.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. [scielo.org.mx]

- 6. mdpi.com [mdpi.com]

- 7. In vitro antioxidant properties of the biflavonoid agathisflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

Dodovislactone B: A Technical Overview of its Discovery and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodovislactone B, a clerodane diterpenoid, represents a noteworthy discovery in the field of natural product chemistry. Isolated from the aerial parts of Dodonaea viscosa, a plant with a rich history in traditional medicine, this compound has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context, and the experimental methodologies employed in its characterization. While specific quantitative bioactivity data and detailed mechanistic studies on this compound are still emerging, this document collates the available information and provides a framework for future research and development.

Introduction

Natural products have long served as a crucial source of novel chemical scaffolds for drug discovery. The clerodane diterpenoids are a large and structurally diverse family of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The discovery of novel clerodane diterpenoids continues to fuel research into new therapeutic agents.